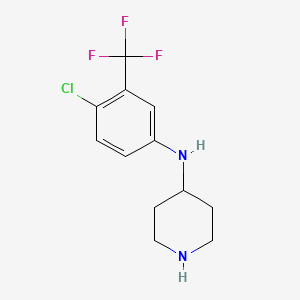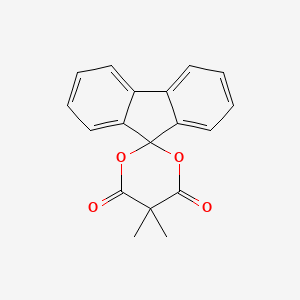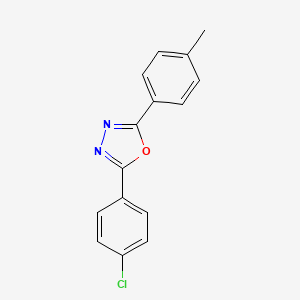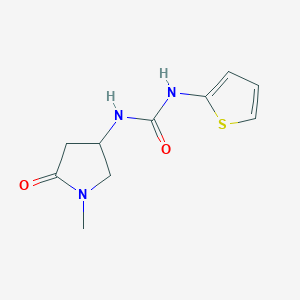
(4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine” is a chemical compound that is part of a series of derivatives synthesized for the study of designing pharmacophore models for analgesics . It is related to 4-Chloro-3-(trifluoromethyl)phenyl isocyanate and 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate .
Synthesis Analysis
The compound can be synthesized from the corresponding aniline . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular formula of the related compound 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is ClC6H3(CF3)NCO . The InChI key is NBJZEUQTGLSUOB-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound participates in the synthesis of various derivatives, which were evaluated for their analgesic potential . It may also be used in the synthesis of N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea .Physical And Chemical Properties Analysis
The related compound 4-Chloro-3-(trifluoromethyl)phenyl isocyanate has a boiling point of 86-90 °C/14 mmHg and a melting point of 40-42 °C .Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Antibacterial Activity
Research has shown that compounds derived from (4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine, when synthesized under microwave irradiation, exhibit significant antibacterial activity. This synthesis involves a series of condensations and cyclizations leading to the formation of new compounds, which are then tested for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Molecular Structure Investigations
Another study explores the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This research includes molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations, highlighting the potential of these compounds in various applications (Shawish et al., 2021).
Kinetic Studies in Chemical Reactions
The reactivity of phenyl aryl sulfides with aliphatic amines in dimethyl sulfoxide has been studied, providing insights into the mechanism of base catalysis. This study helps understand the role of (4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine in chemical reactions and its potential application in synthesis processes (Chamberlin & Crampton, 1994).
Structural Characterization in Drug Synthesis
This compound also finds application in drug synthesis, where its structural characterization plays a critical role. For example, it has been identified as a side product in the synthesis of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Crystal Structure and DFT Studies
Crystal structure analysis and DFT studies have been conducted on compounds containing the piperidine moiety, which includes (4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine. These studies are essential for understanding the properties and potential applications of these compounds in various scientific fields (Kumar et al., 2020).
Wirkmechanismus
While the exact mechanism of action of “(4-Chloro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine” is not specified, the synthesized derivatives displayed potent analgesic efficacy and an ultrashort to long duration of action . They depressed peripheral and centrally mediated pain by opioid independent systems .
Safety and Hazards
The related compound 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2/c13-11-2-1-9(7-10(11)12(14,15)16)18-8-3-5-17-6-4-8/h1-2,7-8,17-18H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBWLTRPLYOSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)
![methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B2430002.png)
![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)







![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)
![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430016.png)